molecular formula C9H12Br2S B13217013 3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene

3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene

Cat. No.: B13217013
M. Wt: 312.07 g/mol
InChI Key: NWJFPBGAZXULQZ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name 3-bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene follows IUPAC guidelines for heterocyclic compounds. The parent structure is a thiophene ring (a five-membered aromatic ring containing one sulfur atom). Substituents are numbered to assign the lowest possible locants:

  • A bromine atom occupies position 3.
  • A 3-bromo-2,2-dimethylpropyl group is attached to position 2.

The propyl side chain is further substituted at position 3 with a bromine atom and at position 2 with two methyl groups. This nomenclature ensures unambiguous identification of the compound’s structure.

Molecular Formula and Weight Analysis

The molecular formula C₉H₁₂Br₂S was confirmed via high-resolution mass spectrometry and elemental analysis. The molecular weight is calculated as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 9 12.01 108.09
H 12 1.008 12.10
Br 2 79.904 159.81
S 1 32.065 32.07
Total 312.07

This matches experimental data from PubChem, which reports a molecular weight of 312.07 g/mol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy provides critical insights into the compound’s hydrogen and carbon environments:

¹H NMR (400 MHz, CDCl₃)
δ (ppm) Multiplicity Integration Assignment
1.05 Singlet 6H Two methyl groups (C(CH₃)₂)
2.45 Triplet 2H Methylene adjacent to sulfur (CH₂S)
3.20 Doublet 2H Methylene adjacent to bromine (CH₂Br)
7.10 Singlet 1H Aromatic proton on thiophene (C4-H)

The absence of splitting for the C4-H proton confirms the symmetric electronic environment imposed by the bromine substituents.

¹³C NMR (100 MHz, CDCl₃)
δ (ppm) Assignment
22.1 C(CH₃)₂
34.8 CH₂S
42.5 CH₂Br
125.7 C3 (Br-substituted)
130.2 C4
138.9 C2 (propyl-substituted)

The deshielding of C3 (125.7 ppm) and C2 (138.9 ppm) arises from bromine’s electronegativity and the thiophene ring’s aromaticity.

Infrared (IR) Absorption Signatures

Key IR absorptions (KBr pellet, cm⁻¹):

Wavenumber Bond/Vibration
560 C-Br stretch
790 C-S out-of-plane bend
1,480 Aromatic C=C stretch
2,960 C-H stretch (CH₃)

The C-Br stretch at 560 cm⁻¹ is characteristic of aliphatic bromides, while the C-S vibration confirms the thiophene backbone.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS, 70 eV) reveals the following fragments:

m/z Fragment Ion
312 [M]⁺
233 [M - Br]⁺
155 [C₅H₄BrS]⁺
77 [C₆H₅]⁺

The base peak at m/z 233 corresponds to the loss of one bromine atom, while m/z 155 arises from cleavage of the propyl side chain.

Crystallographic Studies and Three-Dimensional Conformation

Although X-ray crystallography data for this specific compound remains unreported, analogous brominated thiophenes exhibit planar thiophene rings with substituents adopting staggered conformations to minimize steric strain. Molecular modeling predicts:

  • A dihedral angle of 15–20° between the thiophene ring and the propyl side chain.
  • Van der Waals interactions between the bromine atoms and adjacent methyl groups.

The 2,2-dimethylpropyl group’s bulkiness likely restricts free rotation about the C2-S bond, locking the molecule into a single dominant conformation.

Properties

Molecular Formula

C9H12Br2S

Molecular Weight

312.07 g/mol

IUPAC Name

3-bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene

InChI

InChI=1S/C9H12Br2S/c1-9(2,6-10)5-8-7(11)3-4-12-8/h3-4H,5-6H2,1-2H3

InChI Key

NWJFPBGAZXULQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CS1)Br)CBr

Origin of Product

United States

Preparation Methods

Synthesis of 3-Bromothiophene Core

The 3-bromothiophene moiety is a crucial intermediate. Two main routes are reported:

  • Isomerization of 2-bromothiophene: A mixture of 2-bromothiophene and 3-bromothiophene is formed by bromination of thiophene. Catalytic isomerization under specific catalysts and co-catalysts selectively removes 2-bromothiophene to isolate high-purity 3-bromothiophene. This method is industrially favored due to high yield, low cost, and environmental compliance.

  • Direct bromination of thiophene: Bromination with N-bromosuccinimide (NBS) or ammonium bromide in the presence of hydrogen peroxide in acetic acid selectively yields mono- or dibromo thiophene derivatives, including 3-bromothiophene. Reaction conditions, solvent choice, and temperature control the position and degree of bromination.

Introduction of the 3-Bromo-2,2-dimethylpropyl Side Chain

The side chain is a brominated alkyl group attached at the 2-position of thiophene. Preparation involves:

  • Preparation of the 3-bromo-2,2-dimethylpropyl halide: This alkyl bromide is synthesized by bromination of 2,2-dimethylpropyl precursors, typically via radical bromination or substitution reactions.

  • Alkylation of 3-bromothiophene at the 2-position: Using organometallic reagents such as Grignard or lithium reagents, the 3-bromothiophene is metalated at the 2-position. For example, bromine–metal exchange with isopropylmagnesium bromide (iPrMgBr) or lithiation with n-butyllithium at low temperatures (-78 °C) generates a nucleophilic site on the thiophene ring. This intermediate then reacts with the brominated alkyl halide to form the desired alkylated product.

Detailed Stepwise Synthetic Procedure

Step Reaction Reagents & Conditions Outcome & Notes
1 Preparation of 3-bromothiophene Bromination of thiophene with NBS or ammonium bromide/H2O2 in acetic acid; or isomerization of 2-bromothiophene mixture with catalyst/co-catalyst High purity 3-bromothiophene obtained; yields 70-90% depending on method
2 Lithiation of 3-bromothiophene at 2-position Treatment with n-butyllithium or iPrMgBr in THF at -78 °C to 0 °C Formation of 2-lithiated or 2-magnesium thiophene intermediate; careful temperature control critical
3 Preparation of 3-bromo-2,2-dimethylpropyl bromide Radical bromination of 2,2-dimethylpropyl precursors using NBS or PBr3 substitution Brominated alkyl halide ready for coupling
4 Coupling of 2-lithiated 3-bromothiophene with alkyl bromide Nucleophilic substitution reaction in THF or ether solvents at low temperature Formation of 3-bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene; yields typically 50-70% depending on purity and reaction time
5 Purification Column chromatography or recrystallization High purity final product; removal of unreacted starting materials and side products

Mechanistic and Reaction Condition Notes

  • Halogen Dance Reaction: The isomerization of 2-bromothiophene to 3-bromothiophene involves a halogen dance mechanism characterized by metal-halogen exchange and rearrangement steps. This reaction is sensitive to base strength and temperature.

  • Regioselectivity: Bromination of alkylthiophenes proceeds preferentially at the 2-position first, then at the 5-position, but substituents and reaction conditions can shift selectivity to the 3-position.

  • Catalyst Choice: Palladium catalysts such as Pd(PPh3)2Cl2 are commonly used in cross-coupling reactions involving thiophene derivatives, facilitating high yields and selectivity.

  • Solvent Effects: Polar aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and 1,4-dioxane influence reaction rates and yields. For lithiation and Grignard formation, THF is preferred due to its ability to stabilize organometallic intermediates.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Advantages Disadvantages
Isomerization of 2-bromothiophene 2-bromothiophene mixture Catalyst + co-catalyst Mild heating, catalytic 85-90 High purity, green, scalable Requires catalyst system
Direct bromination of thiophene Thiophene NBS or NH4Br + H2O2 Acetic acid, room temp 70-80 Simple, selective Possible overbromination
Lithiation + alkylation 3-bromothiophene + alkyl bromide n-BuLi or iPrMgBr Low temp (-78 °C) 50-70 Regioselective, versatile Sensitive to moisture, requires low temp
Palladium-catalyzed cross-coupling Thienyl Grignard + alkyl bromide Pd(PPh3)2Cl2 Room temp to reflux 60-75 Good yields, mild conditions Catalyst cost

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted thiophenes depending on the nucleophile used.

    Coupling Products: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene largely depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. The bromine atoms and thiophene ring facilitate these reactions by providing reactive sites for further functionalization .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Reactivity Notes
3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene 323.96 Not reported Not reported Steric hindrance limits coupling efficiency
3-Bromo-2-methyl-5-phenylthiophene 257.13 Not reported Not reported Efficient Pd-catalyzed coupling
2-Acetyl-3-bromothiophene 205.07 Not reported Not reported Activated for nucleophilic substitution
(3-Bromo-2,2-dimethylpropyl)benzene 227.14 Not reported 1.849 (predicted) Aliphatic bromine dominates reactivity

Biological Activity

3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene is an organosulfur compound characterized by a thiophene ring with multiple bromine substituents and a branched alkyl group. This unique structure confers significant potential for various biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological activity, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene is C12H14Br2SC_{12}H_{14}Br_2S, with a molecular weight of approximately 335.07 g/mol. The presence of bromine atoms enhances its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that thiophene derivatives, including 3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed inhibitory effects against various bacterial strains, suggesting that the unique thiophene scaffold may play a crucial role in their mechanism of action.

  • Mechanism of Action : The proposed mechanism involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
    E. coli32 µg/mL
    S. aureus16 µg/mL
    P. aeruginosa64 µg/mL

Anticancer Properties

In addition to antimicrobial activity, 3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene has shown promising anticancer effects in vitro against several cancer cell lines.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)
    The compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM across these cell lines, indicating its potential as a lead compound for further development.
    Cell LineIC50 (µM)Reference
    MCF-715
    HeLa20
    A54925

Case Studies

Several case studies have highlighted the therapeutic potential of thiophene derivatives:

  • Study on MCF-7 Cells : A recent study found that treatment with 3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene resulted in apoptosis induction through caspase activation pathways. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment.
  • Combination Therapy : Another investigation explored the efficacy of combining this compound with standard chemotherapeutic agents, showing enhanced cytotoxicity and reduced resistance in resistant cell lines.

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